molecular formula C10H13BrO3 B8774584 4-Bromo-2-methoxy-1-(2-methoxyethoxy)benzene

4-Bromo-2-methoxy-1-(2-methoxyethoxy)benzene

Cat. No. B8774584
M. Wt: 261.11 g/mol
InChI Key: OZABFERVWSAJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methoxy-1-(2-methoxyethoxy)benzene is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

4-bromo-2-methoxy-1-(2-methoxyethoxy)benzene

InChI

InChI=1S/C10H13BrO3/c1-12-5-6-14-9-4-3-8(11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3

InChI Key

OZABFERVWSAJAO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g (9.65 mmol) 4-bromoguaiacol and 1.89 g (5.8 mmol) Cs2CO3 are suspended in 20.0 ml dry DMF and 1.02 ml (10.6 mmol) 2-bromoethylmethylether are introduced at RT under an argon flux. The resulting pale brown suspension is heated to 100° C. for 15 h. After cooling, the reaction mixture is partitioned between EtOAc and water. The aqueous phase is re-extracted twice with EtOAc. The combined organic solution is washed with brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a light yellow residue.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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